4-Formamidopiperidine
Description
4-Formamidopiperidine is a piperidine derivative substituted with a formamide group (-NHCHO) at the 4-position of the piperidine ring. This structural modification confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis. The formamide group enhances hydrogen-bonding capacity, improving interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-piperidin-4-ylformamide |
InChI |
InChI=1S/C6H12N2O/c9-5-8-6-1-3-7-4-2-6/h5-7H,1-4H2,(H,8,9) |
InChI Key |
QQWXHHWNGQDRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Polarity : The formamide group in this compound increases polarity compared to lipophilic substituents like trifluoromethoxy-phenyl . This enhances aqueous solubility, critical for bioavailability.
- Reactivity: Unlike 4-Piperidinone’s ketone (prone to nucleophilic attacks), the formamide group offers stability while retaining hydrogen-bonding utility .
- Biological Activity: Piperidine derivatives with amino or amide groups (e.g., 2-(Piperidinomethylamino)-pyrimidine) exhibit antimicrobial properties, suggesting this compound could be tailored for similar applications .
Physicochemical Properties
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